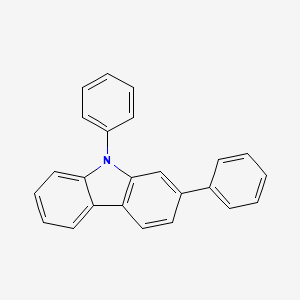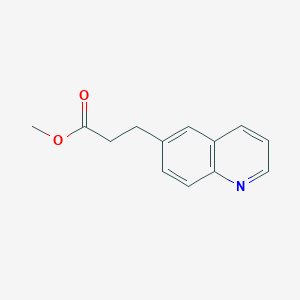
Methyl 3-(quinolin-6-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(quinolin-6-il)propanoato de metilo: es un compuesto orgánico que pertenece a la clase de los derivados de la quinolina. La quinolina es un compuesto orgánico aromático heterocíclico con una estructura que incluye un anillo de benceno fusionado a un anillo de piridina. El 3-(quinolin-6-il)propanoato de metilo se caracteriza por la presencia de un anillo de quinolina unido a un grupo éster propanoato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 3-(quinolin-6-il)propanoato de metilo normalmente implica la esterificación del ácido 3-(quinolin-6-il)propanoico. Un método común incluye la reacción del quinolina-6-carboxaldehído con ácido malónico en presencia de una base, seguida de la esterificación con metanol. Las condiciones de reacción a menudo implican el reflujo de la mezcla en un solvente adecuado, como etanol o metanol, con la adición de un catalizador como ácido sulfúrico o ácido p-toluensulfónico para facilitar el proceso de esterificación .
Métodos de producción industrial: La producción industrial de 3-(quinolin-6-il)propanoato de metilo puede implicar rutas sintéticas similares, pero a mayor escala. El proceso normalmente se optimizaría para obtener mayores rendimientos y pureza, utilizando reactores de flujo continuo y sistemas automatizados para controlar parámetros de reacción como la temperatura, la presión y las concentraciones de reactivos. Se emplearía el uso de catalizadores industriales y técnicas de purificación como la destilación y la cristalización para garantizar la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: El 3-(quinolin-6-il)propanoato de metilo puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar derivados del ácido quinolina-6-carboxílico.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un grupo alcohol, formando 3-(quinolin-6-il)propanol.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃) en condiciones ácidas.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄) en condiciones anhidras.
Productos principales:
Oxidación: Derivados del ácido quinolina-6-carboxílico.
Reducción: 3-(quinolin-6-il)propanol.
Sustitución: Diversos derivados de la quinolina sustituidos en función de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química: El 3-(quinolin-6-il)propanoato de metilo se utiliza como intermedio en la síntesis de derivados de la quinolina más complejos.
Biología y medicina: En química medicinal, este compuesto se está explorando por sus posibles actividades farmacológicas. Los derivados de la quinolina son conocidos por sus propiedades antimicrobianas, antimaláricas y anticancerígenas. El 3-(quinolin-6-il)propanoato de metilo puede investigarse para actividades similares, en particular en el desarrollo de nuevos agentes terapéuticos .
Industria: El compuesto se puede utilizar en la producción de tintes, pigmentos y otros productos químicos industriales. Su estructura de quinolina lo hace valioso en la síntesis de materiales con propiedades electrónicas y ópticas específicas .
Mecanismo De Acción
El mecanismo de acción del 3-(quinolin-6-il)propanoato de metilo en los sistemas biológicos no está completamente comprendido. Se cree que interactúa con dianas moleculares como enzimas y receptores debido a su estructura de quinolina. Se sabe que los derivados de la quinolina inhiben enzimas como las topoisomerasas y las quinasas, que participan en la replicación del ADN y las vías de señalización celular. El compuesto puede ejercer sus efectos uniéndose a estas dianas e interrumpiendo sus funciones normales, lo que lleva a resultados terapéuticos .
Comparación Con Compuestos Similares
Compuestos similares:
Ácido quinolina-6-carboxílico: Un precursor en la síntesis de 3-(quinolin-6-il)propanoato de metilo.
3-(quinolin-6-il)propanol: Una forma reducida del compuesto con un grupo alcohol en lugar de un éster.
Quinolina-6-carboxaldehído: Un intermedio en la síntesis de diversos derivados de la quinolina.
Singularidad: El 3-(quinolin-6-il)propanoato de metilo es único debido a su grupo funcional éster, que le confiere una reactividad química y propiedades físicas diferentes en comparación con sus compuestos similares. El grupo éster permite modificaciones químicas adicionales, lo que lo convierte en un intermedio versátil en la síntesis orgánica .
Propiedades
Fórmula molecular |
C13H13NO2 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
methyl 3-quinolin-6-ylpropanoate |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)7-5-10-4-6-12-11(9-10)3-2-8-14-12/h2-4,6,8-9H,5,7H2,1H3 |
Clave InChI |
BMCWTVAUAXCRNS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=CC2=C(C=C1)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-cyano-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12505017.png)

![1-{2-[(2-Carboxythiophen-3-yl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12505033.png)
![3-{3-[1-(tert-butoxycarbonyl)indol-3-yl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl}-2,2-dimethyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12505041.png)
![4-Amino-N3-[3-(trifluoromethyl)phenyl]imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide](/img/structure/B12505049.png)
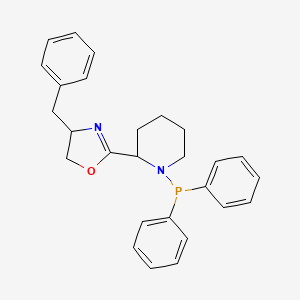
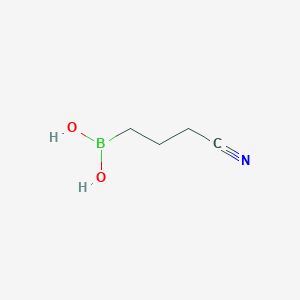
![3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12505059.png)
azanium](/img/structure/B12505067.png)
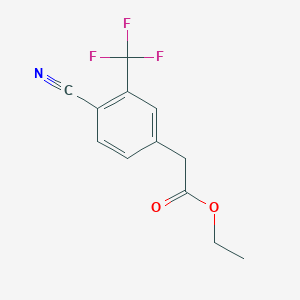
![4,6-Dichloro-3-[(4-chlorophenyl)sulfonyl]quinoline](/img/structure/B12505074.png)
![8,9-dihydro-7H-pyrido[3,2-b]pyrrolo[1,2-d][1,4]thiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12505082.png)
